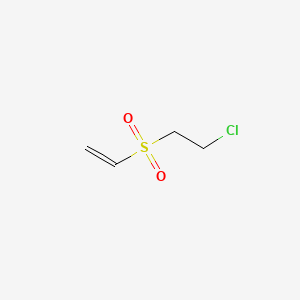
(2-Chloroethanesulfonyl)ethene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis of Ethenesulfonyl Fluoride (ESF)
A study by Zheng, Dong, and Sharpless (2016) describes a two-step, on-water procedure for the synthesis of ethenesulfonyl fluoride (ESF) from readily available 2-chloroethanesulfonyl chloride. This process involves a neat reaction with an aqueous, nearly saturated potassium bifluoride solution, followed by a dehydrochlorination step using magnesium oxide as the base, yielding ESF in 98% yield on a kilogram scale. This method highlights the compound's role in the efficient and scalable synthesis of ESF, a useful reagent in organic synthesis (Zheng, Dong, & Sharpless, 2016).
Environmental Remediation
Several studies have explored the use of chloroethanes and their derivatives, including (2-Chloroethanesulfonyl)ethene, in environmental remediation, particularly in the reductive dechlorination of chlorinated aliphatic hydrocarbons, which are prominent groundwater pollutants. For instance, De Wildeman et al. (2003) reported on the isolation of Desulfitobacterium dichloroeliminans strain DCA1, a bacterium that converts 1,2-dichloroethane and vicinal dichloropropanes and -butanes into completely dechlorinated end products, showcasing the potential for bioremediation of chlorinated pollutants (De Wildeman, Diekert, Van Langenhove, & Verstraete, 2003).
Biochemical Transformations
Research by Maymó-Gatell, Chien, Gossett, and Zinder (1997) isolated a bacterium, strain 195, capable of reductively dechlorinating tetrachloroethene to ethene. This study underscores the biochemical potential of specific microorganisms to transform chlorinated compounds into less harmful products, contributing to the understanding of natural attenuation processes and the development of bioremediation strategies for chlorinated solvent-contaminated sites (Maymó-Gatell, Chien, Gossett, & Zinder, 1997).
Chemical Transformations and Catalysis
The study of this compound and its derivatives extends to chemical transformations and catalysis, where these compounds serve as precursors or intermediates in various chemical reactions. For example, Rollins and Sermon (1986) explored the temperature-programmed reduction of metal chlorides using ethene, producing chloroethene and 1,2-dichloroethane, among other products. This research provides insight into the reactivity and potential applications of chlorinated ethenes in synthetic chemistry and industrial processes (Rollins & Sermon, 1986).
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-chloro-2-ethenylsulfonylethane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClO2S/c1-2-8(6,7)4-3-5/h2H,1,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSFWXFNRRQJFKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CS(=O)(=O)CCCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90994000 |
Source


|
| Record name | (2-Chloroethanesulfonyl)ethene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90994000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7327-58-4 |
Source


|
| Record name | 2-Chloroethyl vinyl sulfone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007327584 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2-Chloroethanesulfonyl)ethene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90994000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-(Dimethylamino)ethyl)-1-(4-ethoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2886628.png)

![methyl 3-{[(1-phenyl-5-propyl-1H-1,2,3-triazol-4-yl)carbonyl]amino}benzoate](/img/structure/B2886631.png)
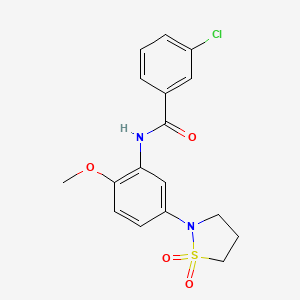
![2-[(1R)-1-{[(benzyloxy)carbonyl]amino}-3-methylbutyl]-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B2886633.png)
![Tert-butyl N-[[(1R,3S)-3-(bromomethyl)cyclohexyl]methyl]carbamate](/img/structure/B2886634.png)
![N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-(methylthio)nicotinamide](/img/structure/B2886636.png)
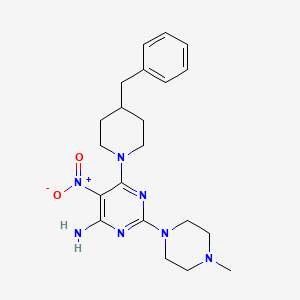
![3-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-pyridin-3-ylpyridazine](/img/structure/B2886639.png)

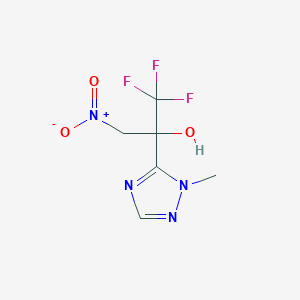
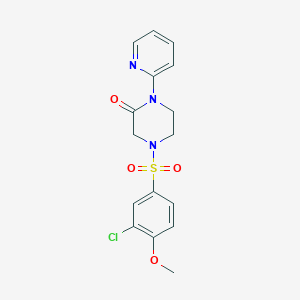
![Spiro[1,3-dihydroindene-2,1'-cyclobutane]-1-amine;hydrochloride](/img/structure/B2886648.png)
